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barium

CAS No.: 112379-49-4

Cat. No.: B1142148

Get Quote

In transition metal chemistry, metallocenes like ferrocene typically adopt a linear, parallel-ring

geometry. However, the SC-XRD of base-free (Cp*)₂Ba reveals a highly unusual bent

geometry.

According to the landmark crystallographic data reported by, the solid-state structure of

(Cp)₂Ba exhibits a Cp(centroid)–Ba–Cp*(centroid) angle of 131.0°. Interestingly, gas-phase

electron diffraction studies place this angle wider, at approximately 148°[2].

The Causality of Bending:

Electronic Core Polarization: The large, highly polarizable Ba²⁺ ion undergoes core

polarization. The mixing of vacant 5d orbitals with the ligand p-orbitals lowers the overall

energy of the bent conformation compared to a linear one.

Crystal Packing Forces: The discrepancy between the gas-phase (148°) and solid-state

(131.0°) angles is a direct result of intermolecular van der Waals forces. In the crystal lattice,
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the bulky pentamethylcyclopentadienyl rings are physically compressed by neighboring

molecules, forcing a tighter angle[2].

Performance Comparison: (Cp*)₂Ba vs. Alternative
Barium Precursors
For drug development professionals and materials scientists synthesizing next-generation

scintillators or 1[1], precursor selection dictates film purity. Oxygen contamination is a critical

failure point in sulfide-based perovskites[3].

Precursor Ligand Type
Volatility /
Sublimation

Oxygen
Content

Primary
Application /
Drawback

(Cp)₂Ba* Cyclopentadienyl
High (~190 °C at

10⁻³ Torr)
None

Ideal for sulfide

perovskites

(BaZrS₃); Highly

air-sensitive.

Ba(thd)₂ β-diketonate
Moderate (~220

°C at 10⁻² Torr)
High (O-bonded)

Good for oxide

films; Causes

oxygen

contamination in

sulfides.

Ba(hfac)₂
Fluorinated β-

diketonate

High (~150 °C at

10⁻² Torr)
High (O-bonded)

Leaves BaF₂

impurities;

Fluorine

contamination.

(Cp)₂Ba outperforms traditional β-diketonates in non-oxide deposition because it is entirely

devoid of oxygen and fluorine, ensuring phase-pure chalcogenide growth.*
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Caption: Logical flow of (Cp*)2Ba implementation in thin-film deposition.
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Experimental Methodology: Self-Validating Protocol
for SC-XRD
Because Ba²⁺ is highly oxophilic, (Cp*)₂Ba will decompose into BaO or Ba(OH)₂ within seconds

of ambient exposure. The following step-by-step protocol utilizes a self-validating cold-stream

methodology to ensure structural integrity during X-ray diffraction.

Step 1: Synthesis and Base-Free Isolation

Synthesize the THF-adduct, (Cp)₂Ba·(THF)₂, via the reaction of CpK with BaI₂ in

tetrahydrofuran.

Sublime the product under a dynamic vacuum (10⁻³ Torr) at 463 K (190 °C)[2]. Causality:

The thermal energy overcomes the Ba-THF dative bonds, driving off the THF to yield the

base-free, highly reactive yellow crystals of (Cp*)₂Ba.

Step 2: Glovebox Manipulation & Crystal Coating

Transfer the sublimed crystals into an argon-filled glovebox (O₂ and H₂O < 0.1 ppm).

Submerge the crystals in a drop of degassed Paratone-N oil on a glass slide. Causality:

Paratone-N is a highly viscous, inert hydrocarbon oil. It encapsulates the crystal, creating a

temporary diffusion barrier against oxygen during the brief transit to the diffractometer.

Step 3: Cryostream Mounting

Using a nylon cryoloop, scoop a single yellow crystal (approx. 0.2 x 0.2 x 0.1 mm) coated in

oil.

Rapidly transfer the loop to the diffractometer goniometer, which must be pre-cooled by a

nitrogen cryostream set to 100 K. Causality: At 100 K, the Paratone-N oil instantly undergoes

a glass transition, freezing into a rigid, impermeable matrix that structurally supports the

crystal and permanently halts any oxidation.

Step 4: Data Collection & Self-Validation

Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
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Self-Validation Checkpoint: During structure solution (using direct methods), inspect the

residual electron density map (F_obs - F_calc).

Pass: The highest unassigned electron density peak is < 1.0 e⁻/Å³, and the R1 value

converges below 5%. The crystal remained pristine.

Fail: Large residual peaks (> 2.0 e⁻/Å³) near the Barium center indicate coordinated THF

or partial oxidation. The protocol must be restarted from Step 1.
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Caption: Workflow for air-sensitive single-crystal XRD of (Cp*)2Ba.
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Conclusion
The single-crystal X-ray diffraction of (Cp*)₂Ba not only resolved a fundamental debate

regarding the bent geometry of heavy alkaline earth metallocenes but also paved the way for

its modern application. By understanding the causality behind its crystal packing and extreme

reactivity, researchers can leverage this molecule to synthesize high-purity, oxygen-free thin

films[3]. The self-validating handling protocols established for its crystallography remain the

gold standard for deploying highly reactive organometallics in advanced materials engineering.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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